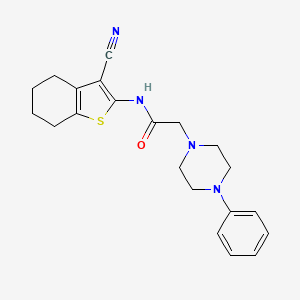

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c22-14-18-17-8-4-5-9-19(17)27-21(18)23-20(26)15-24-10-12-25(13-11-24)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-13,15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCARZPMLAYLBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps:

Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

Attachment of the Phenylpiperazine Moiety: This step involves the coupling of the phenylpiperazine with the intermediate compound, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Final Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Thiazole vs. Tetrahydrobenzothiophene Derivatives

- Compound 6 (): 2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide replaces the tetrahydrobenzothiophene with a thiazole ring. The synthesis yield is 75%, with a melting point (m.p.) of 289–290°C .

- Target Compound : The tetrahydrobenzothiophene core likely improves membrane permeability due to increased lipophilicity compared to thiazole derivatives.

(b) Benzo[d]thiazole Derivatives ()

- Compound 3a: N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide features a chlorinated benzo[d]thiazole core. It has an m.p. of 225–226°C and a high synthesis yield (86.4%) .

Piperazine Substituent Variations

(a) 4-Phenylpiperazine vs. Other Piperazines

Comparative Data Table

Key Findings

Structural Flexibility : The acetamide linker allows modular attachment of diverse heterocycles (thiazole, benzo[d]thiazole) and piperazine substituents, enabling fine-tuning of physicochemical and biological properties.

Biological Relevance : The 4-phenylpiperazine group is critical for receptor binding across analogs, while the core heterocycle influences target selectivity (e.g., MMP vs. 5-LOX inhibition).

Synthetic Efficiency : Yields for phenylpiperazine derivatives range from 72–86%, demonstrating robust synthetic routes .

Q & A

Q. Methodological Answer :

Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to intended targets (e.g., serotonin receptors) .

PK/PD Modeling : Correlate in vitro IC with in vivo efficacy using compartmental models, adjusting for bioavailability and metabolic stability .

Basic: How is the crystal structure determined for this compound?

Q. Methodological Answer :

Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to minimize disorder .

Structure Solution : Use SHELXD for phase problem resolution via direct methods .

Refinement : SHELXL for iterative model adjustment, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Validation : Check R-factors (<5%) and CCDC deposition (e.g., CIF file submission) .

Advanced: How to design SAR studies for optimizing this compound’s pharmacological profile?

Q. Methodological Answer :

Scaffold Modification : Replace the tetrahydrobenzothiophene with indole or quinoline cores to assess ring size/rigidity impacts on receptor binding .

Functional Group Scanning : Synthesize analogs with varied substituents (e.g., -CF, -OCH) on the phenylpiperazine moiety to map hydrophobic/hydrophilic interactions .

In Silico Screening : Docking (AutoDock Vina) and MD simulations (GROMACS) to prioritize analogs with predicted high affinity for target receptors (e.g., 5-HT) .

Advanced: How to address discrepancies between computational predictions and experimental binding affinities?

Q. Methodological Answer :

Force Field Calibration : Use QM/MM hybrid methods (e.g., AMBER with DFT) to refine ligand-protein interaction energies .

Solvent Accessibility Analysis : Poisson-Boltzmann calculations (e.g., PDB2PQR) to account for desolvation penalties overlooked in docking .

Experimental Cross-Validation : SPR or ITC (isothermal titration calorimetry) to measure binding thermodynamics and reconcile with computed ΔG values .

Basic: What in vitro assays are suitable for initial biological activity screening?

Q. Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays (e.g., H-ketanserin for 5-HT receptors) .

- Cytotoxicity : MTT assay in cancer/normal cell lines to assess selectivity .

Advanced: How to evaluate intellectual property novelty for novel derivatives of this compound?

Q. Methodological Answer :

Patent Mining : Use SciFinder or Reaxys to search Markush structures covering benzothiophene-acetamide hybrids .

Novelty Criteria : Compare substituent patterns (e.g., 3-cyano vs. 4-chloro analogs) and synthetic routes against existing claims .

Freedom-to-Operate (FTO) Analysis : Screen for overlapping claims in key jurisdictions (USPTO, EPO) using patent databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.